molecular formula C12H15N3O3 B12492855 N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]glycine

N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]glycine

Cat. No.: B12492855
M. Wt: 249.27 g/mol
InChI Key: JZINQWXIVYDFOB-UHFFFAOYSA-N
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Description

{[(1,3-dimethyl-2-oxo-1,3-benzodiazol-5-yl)methyl]amino}acetic acid is a complex organic compound that features a benzodiazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(1,3-dimethyl-2-oxo-1,3-benzodiazol-5-yl)methyl]amino}acetic acid typically involves the formation of the benzodiazole ring followed by the introduction of the amino acetic acid moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the cyclization of amido-nitriles using nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization can yield the desired benzodiazole structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

{[(1,3-dimethyl-2-oxo-1,3-benzodiazol-5-yl)methyl]amino}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The benzodiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the benzodiazole ring.

Scientific Research Applications

Chemistry

In chemistry, {[(1,3-dimethyl-2-oxo-1,3-benzodiazol-5-yl)methyl]amino}acetic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to mimic certain biological structures. It may also serve as a probe in biochemical assays.

Medicine

In medicine, {[(1,3-dimethyl-2-oxo-1,3-benzodiazol-5-yl)methyl]amino}acetic acid has potential therapeutic applications. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, and anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of {[(1,3-dimethyl-2-oxo-1,3-benzodiazol-5-yl)methyl]amino}acetic acid involves its interaction with molecular targets such as enzymes and receptors. The benzodiazole ring can bind to active sites on enzymes, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets {[(1,3-dimethyl-2-oxo-1,3-benzodiazol-5-yl)methyl]amino}acetic acid apart is its unique combination of a benzodiazole ring with an amino acetic acid moiety. This structure provides a versatile platform for chemical modifications, enabling the synthesis of a wide range of derivatives with diverse applications.

Properties

Molecular Formula

C12H15N3O3

Molecular Weight

249.27 g/mol

IUPAC Name

2-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)methylamino]acetic acid

InChI

InChI=1S/C12H15N3O3/c1-14-9-4-3-8(6-13-7-11(16)17)5-10(9)15(2)12(14)18/h3-5,13H,6-7H2,1-2H3,(H,16,17)

InChI Key

JZINQWXIVYDFOB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)CNCC(=O)O)N(C1=O)C

Origin of Product

United States

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